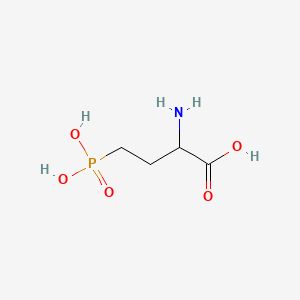

2-Amino-4-phosphonobutyric acid

Descripción general

Descripción

El ácido DL-2-amino-4-fosfonobutírico, comúnmente conocido como DL-AP4, es un antagonista glutamatérgico de amplio espectro. Es un compuesto sintético que se utiliza principalmente en la investigación científica para estudiar el sistema nervioso central y el sistema visual. El DL-AP4 es conocido por su capacidad de inhibir la unión del glutamato de forma competitiva, lo que lo convierte en una herramienta valiosa en la investigación de neurociencia .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El DL-AP4 se sintetiza a través de una serie de reacciones químicas que implican la introducción de grupos amino y fosfono a un esqueleto de ácido butírico. La síntesis suele implicar los siguientes pasos:

Material de partida: La síntesis comienza con ácido butírico.

Aminación: Se introduce un grupo amino en el ácido butírico mediante una reacción con amoníaco o un derivado de amina.

Fosfonación: Se añade un grupo fosfono al compuesto utilizando un agente fosfonante como tricloruro de fósforo o oxicloruro de fósforo.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para alcanzar una pureza de ≥98%.

Métodos de Producción Industrial

La producción industrial de DL-AP4 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Los métodos industriales también pueden incluir pasos adicionales para la purificación y el control de calidad para garantizar la coherencia y el cumplimiento de las normas reguladoras .

Análisis De Reacciones Químicas

Biochemical Interactions

APB’s phosphonate and amino groups enable specific interactions with glutamate receptors:

-

Group III mGluR Agonism : L-AP4 (the L-enantiomer of APB) selectively activates mGluR4/6/7/8 with EC₅₀ values in the micromolar range .

-

Synaptic Transmission Modulation :

-

Antagonism in Invertebrates : DL-APB inhibits glutamate binding to locust muscle receptors (IC₅₀ ~10⁻⁴ M) .

Receptor Binding Selectivity

Stereochemical Reactivity

The L-enantiomer (L-AP4) exhibits distinct biological activity due to stereospecific receptor interactions:

-

Spatial Conformation : Molecular modeling shows APB adopts an extended conformation (αC-βC-γC-P dihedral angles: ±130°–180°) for optimal receptor binding .

Physicochemical Stability

APB’s stability under physiological conditions influences its reactivity:

-

pH Sensitivity : The phosphonate group (pKa ~2.1) remains deprotonated at physiological pH, enhancing solubility (33 mM in water) .

-

Thermal Decomposition : Melts at 225°C with decomposition, limiting high-temperature applications .

Functional Group Reactivity

Aplicaciones Científicas De Investigación

Anticonvulsant Properties

APB has been studied for its anticonvulsant effects, particularly in the context of epilepsy. Research indicates that APB can inhibit the development of epilepsy in kindled animals by acting on presynaptic metabotropic glutamate receptors. In a study, administration of APB significantly reduced seizure scores and increased generalized seizure thresholds in fully kindled rats. Specifically, a dose of 10 nmol resulted in an 88% decrease in mean seizure score and an 85% increase in seizure threshold .

Table 1: Effects of APB on Seizure Activity

| Parameter | Control Group | APB Treatment (10 nmol) | Statistical Significance |

|---|---|---|---|

| Mean Seizure Score | X | Y | P < 0.005 |

| Generalized Seizure Threshold | A | B | P < 0.005 |

Retinal Function Modulation

In retinal studies, APB serves as a pharmacological tool to investigate the ON pathway in vertebrate retinas. It blocks responses in ON bipolar cells while leaving OFF responses intact, thereby mimicking the endogenous photoreceptor transmitter . This property has made it valuable for studying retinal signal processing and potential treatments for retinal disorders.

Case Study: Retinal Response Analysis

A study conducted on mud-puppy retinas demonstrated that APB effectively blocked ON channel responses during electrophysiological recordings, providing insights into retinal dysfunctions and potential therapeutic approaches for conditions like retinitis pigmentosa.

Glutamate Receptor Interaction

APB acts as a glutamate analogue, inhibiting glutamate binding to receptors in locust muscle membranes. This interaction is critical for understanding how glutamate signaling can be modulated pharmacologically . The shape and charge distribution of APB facilitate its binding to receptor sites, making it an essential compound for exploring excitatory neurotransmission.

Table 2: Mechanistic Properties of APB

| Mechanism | Description |

|---|---|

| Receptor Binding | Inhibits glutamate binding to receptors |

| Electrophysiological Effects | Blocks ON pathway responses without affecting OFF pathways |

Potential Therapeutic Uses

Given its ability to modulate glutamate signaling, APB holds promise for therapeutic applications in conditions characterized by excessive excitatory neurotransmission, such as epilepsy and certain neurodegenerative diseases.

Ocular Applications

APB's role in blocking ON pathway activity has implications for treating retinal diseases where ON pathway dysfunction is prevalent. Its application in experimental models has provided a foundation for future clinical trials aimed at restoring normal retinal function.

Mecanismo De Acción

El DL-AP4 actúa como un inhibidor competitivo de la unión del glutamato. Se une a los receptores de glutamato, impidiendo que el glutamato active estos receptores. Esta inhibición afecta la transmisión sináptica y la señalización neuronal, lo que convierte al DL-AP4 en una herramienta valiosa para estudiar el sistema nervioso central y el sistema visual. La constante de disociación aparente (Kd) del compuesto para la unión del glutamato es de 66 μM .

Comparación Con Compuestos Similares

Compuestos Similares

L-AP4: El isómero L del DL-AP4, también un antagonista del glutamato.

D-AP4: El isómero D del DL-AP4, con propiedades similares.

DL-AP5: Otro antagonista del glutamato con una estructura ligeramente diferente.

Unicidad

El DL-AP4 es único debido a su actividad de amplio espectro como antagonista glutamatérgico. Puede inhibir múltiples tipos de receptores de glutamato, lo que lo convierte en una herramienta versátil en la investigación. Su capacidad de inhibir competitivamente la unión del glutamato con un valor Kd específico también lo diferencia de otros compuestos similares .

Actividad Biológica

2-Amino-4-phosphonobutyric acid (APB) is a synthetic amino acid analog of glutamate, primarily recognized for its role as a selective antagonist at glutamate receptors. Its biological activity has been extensively studied in various contexts, particularly in neurobiology and pharmacology. This article explores the compound's mechanisms, effects on cellular processes, and its potential therapeutic applications.

APB primarily functions by blocking the excitatory actions of glutamate, a key neurotransmitter in the central nervous system. It selectively inhibits the ON pathways in the retina, which are crucial for visual processing. Studies have demonstrated that APB mimics the action of endogenous photoreceptor transmitters, effectively blocking light responses in ON bipolar cells while leaving OFF responses intact .

Key Findings:

- Retinal Studies : In experiments with isolated retinas from species such as the tiger salamander, APB was shown to hyperpolarize rods and alter horizontal cell responses, enhancing rod-driven signals while diminishing cone-driven signals .

- Glutamate Receptor Interaction : APB inhibits glutamate binding to receptor-like proteins in locust muscle membranes, indicating its role as a competitive antagonist at glutamate receptors .

Neuroprotective Properties

Research indicates that APB may possess neuroprotective properties. For instance, it has been shown to inhibit epileptogenesis and reduce seizure activity in animal models. Specifically, administration of L-AP4 (the L-isomer of APB) significantly decreased seizure scores and increased seizure thresholds in kindled rats, demonstrating its potential as an anticonvulsant agent .

Impact on Cancer Cell Resistance

In cancer research, L-AP4 has been implicated in modulating resistance to chemotherapeutic agents. In studies involving 5-fluorouracil (5-FU)-resistant colon cancer cells, L-AP4 was found to enhance cell survival against 5-FU treatment by altering metabotropic glutamate receptor signaling pathways . This suggests a dual role for APB in both neuroprotection and cancer biology.

Case Studies and Experimental Data

Propiedades

IUPAC Name |

2-amino-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOQBQRIEWHWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017567 | |

| Record name | 2-Amino-4-phosphonobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6323-99-5, 20263-07-4 | |

| Record name | 2-Amino-4-phosphonobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6323-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phosphonobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2 APB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC30079 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-phosphonobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-2-Amino-4-phosphonobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8B59H10OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.